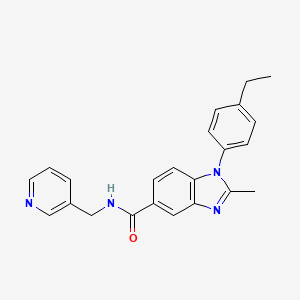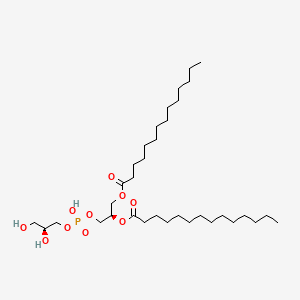
Dimyristoyl phosphatidylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditetradecanoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both tetradecanoyl (myristoyl). It is a conjugate acid of a ditetradecanoyl phosphatidylglycerol(1-).
Applications De Recherche Scientifique
Biomimetic Unilamellar Vesicles
DMPG has been studied for its role in forming biomimetic unilamellar vesicles (ULVs). Research shows that these vesicles, formed spontaneously in dilute solutions, maintain stability and structural parameters over time. This makes them a potential candidate for biomedical applications like drug delivery and diagnostic imaging (Nieh et al., 2004).
Charge Density and Thermal History Effects
Studies indicate that the morphologies of spontaneously formed ULVs by DMPG are influenced by factors such as charge density and thermal history. These factors affect the size and stability of the ULVs, which can be critical for their practical applications in areas like nanotechnology and medicine (Mahabir et al., 2010).
Conductivity and Bilayer Lipid Membranes
DMPG has been utilized in the study of bilayer lipid membranes (BLMs) on conducting polymer surfaces. The research highlights how different lipid types, including DMPG, can affect the formation and stability of these BLMs, which are important for biosensor applications and biomimetic membrane studies (Shao et al., 2005).
Radiation-Induced Free-Radical Fragmentation
DMPG has been the subject of investigation in the context of radiation-induced reactions. Research demonstrates how Ca2+ ions can influence the free-radical fragmentation of DMPG in model membranes, which is significant for understanding radiation effects on biological membranes (Shadyro et al., 2000).
Morphological Characterization in Bicellar Mixtures
DMPG's role in the structural formation of bicellar mixtures has been studied, providing insights into the spontaneous formation of various structures like vesicles and bicelles. This research contributes to the understanding of lipid-based nanostructures for pharmaceutical and biomedical applications (Li et al., 2013).
Controlled Release Mechanisms
DMPG is key in developing controlled release mechanisms for therapeutic agents. Research has shown that small unilamellar vesicles (SULVs) containing DMPG can entrap and release molecules in a temperature-controlled manner, which is crucial for drug delivery systems (Nieh et al., 2008).
Growth Kinetics in Nanodiscs and Vesicles
Investigations into the growth kinetics of lipid-based nanodiscs and unilamellar vesicles containing DMPG contribute to our understanding of the dynamics of lipid aggregates. This is vital for developing lipid-based nanocarriers in drug delivery (Mahabir et al., 2013).
Propriétés
Numéro CAS |
57618-28-7 |
|---|---|
Nom du produit |
Dimyristoyl phosphatidylglycerol |
Formule moléculaire |
C34H67O10P |
Poids moléculaire |
666.9 g/mol |
Nom IUPAC |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1 |
Clé InChI |
BPHQZTVXXXJVHI-AJQTZOPKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
Synonymes |
1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) 1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol dimyristoyl phosphatidylglycerol dimyristoylphosphatidylglycerol DMPG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



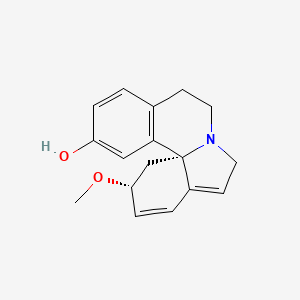
![2,6-Bis(4-hydroxyphenyl)octahydro-4,8-ethenopyrrolo[3',4':3,4]cyclobuta[1,2-f]isoindole-1,3,5,7-tetrone](/img/structure/B1228559.png)
![N-[3-[(4-chlorophenyl)-oxomethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-pyridinecarboxamide](/img/structure/B1228560.png)
![2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
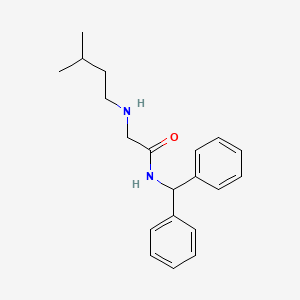
![1-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1228565.png)
![(8-Hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl) 2-methylbut-2-enoate](/img/structure/B1228569.png)
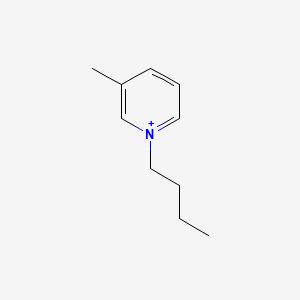

![(S)-7-(3-Isothiocyanatopyrrolidin-1-yl)-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide](/img/structure/B1228576.png)
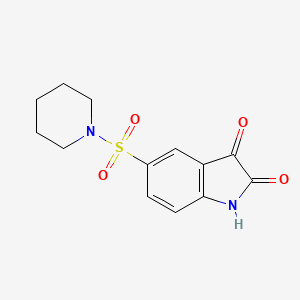
![3-(2-methylphenyl)-2-(2-thiazolyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1228579.png)
![4-[7-(2-Methoxyethyl)-2,6-dioxo-3-(phenylmethyl)-8-purinyl]benzonitrile](/img/structure/B1228581.png)
